molecular formula C8H3ClN2O2S B174485 4-(Chlorosulfonyl)phthalonitrile CAS No. 170697-25-3

4-(Chlorosulfonyl)phthalonitrile

Cat. No. B174485
CAS RN: 170697-25-3
M. Wt: 226.64 g/mol
InChI Key: KPLLXVPDPQWJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chlorosulfonyl)phthalonitrile is a chemical compound with the molecular formula C8H3ClN2O2S . It has a molecular weight of 226.64 g/mol . The compound is also known by other names such as 3,4-Dicyanobenzene-1-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 4-(Chlorosulfonyl)phthalonitrile consists of a benzene ring with two cyano groups and one sulfonyl chloride group . The InChI representation of the molecule is InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H .


Physical And Chemical Properties Analysis

4-(Chlorosulfonyl)phthalonitrile has a molecular weight of 226.64 g/mol . It has a density of 1.6g/cm3 . The boiling point is 427.1ºC at 760 mmHg . The compound has a topological polar surface area of 90.1 Ų .

Scientific Research Applications

Application in Textile Industry and Catalytic Applications

4-(Chlorosulfonyl)phthalonitrile derivatives have been utilized in the textile industry. For instance, novel water-soluble metallophthalocyanines supported on cotton fabric have been developed using phthalonitrile derivatives. These compounds exhibit effective dyeing properties, levelness, and fastness, making them valuable for textile applications. Additionally, these novel dyed fabrics have potential uses in optical and catalytic applications, especially for air-purifying materials in air conditioners (Yıldırım, Sevim, & Gül, 2012).

Photophysicochemical Properties

Phthalocyanine precursors derived from 4-(chlorosulfonyl)phthalonitrile have been studied for their photophysicochemical properties. These studies focus on fluorescence, photodegradation, and singlet oxygen quantum yields, which are crucial in understanding the photochemical behaviors of these compounds in various solvents like DMSO, DMF, and THF. Such research is instrumental in advancing the field of photochemistry and its applications (Kırbaç, Atmaca, & Erdoğmuş, 2014).

Antibacterial Properties

Research has also been conducted on the antibacterial properties of novel water-soluble metal-free and metallophthalocyanines synthesized using phthalonitrile derivatives. These studies are vital in determining the efficacy of these compounds against various gram-positive and gram-negative bacteria, thereby contributing to the development of new antibacterial agents (Bayrak et al., 2014).

Catalytic Activity in Oxidation Reactions

Phthalocyanine compounds derived from 4-(chlorosulfonyl)phthalonitrile have been investigated for their catalytic activity, especially in oxidation reactions. These studies involve exploring the oxidation of various substrates using different oxidants. Understanding these catalytic processes is crucial for chemical synthesis and industrial applications (Saka et al., 2013).

properties

IUPAC Name

3,4-dicyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLLXVPDPQWJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458362
Record name 4-(chlorosulfonyl)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chlorosulfonyl)phthalonitrile

CAS RN

170697-25-3
Record name 3,4-Dicyanobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170697-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(chlorosulfonyl)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonyl chloride, 3,4-dicyano
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-amino-phthalonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chlorosulfonyl)phthalonitrile
Reactant of Route 2
Reactant of Route 2
4-(Chlorosulfonyl)phthalonitrile
Reactant of Route 3
4-(Chlorosulfonyl)phthalonitrile
Reactant of Route 4
4-(Chlorosulfonyl)phthalonitrile
Reactant of Route 5
4-(Chlorosulfonyl)phthalonitrile
Reactant of Route 6
Reactant of Route 6
4-(Chlorosulfonyl)phthalonitrile

Q & A

Q1: What is the role of 4-(chlorosulfonyl)phthalonitrile in the synthesis of photodynamic agents?

A1: 4-(Chlorosulfonyl)phthalonitrile serves as a crucial starting material in the multi-step synthesis of water-soluble, trisulfonated zinc phthalocyanines (ZnPcS3) []. These ZnPcS3 compounds are of significant interest for photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation, leading to the destruction of targeted cells, such as tumor cells.

Q2: How does the structure of the synthesized ZnPcS3 compounds, derived from 4-(chlorosulfonyl)phthalonitrile, influence their photodynamic activity?

A2: The research highlights the impact of structural modifications on the photodynamic efficacy of ZnPcS3 compounds derived from 4-(chlorosulfonyl)phthalonitrile []. The study investigated the effects of attaching different diiminoisoindoline derivatives with varying hydrophobicity to the core ZnPcS3 structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.